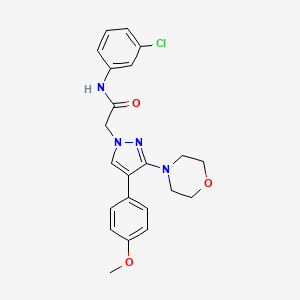

N-(3-chlorophenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(3-chlorophenyl)-2-[4-(4-methoxyphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN4O3/c1-29-19-7-5-16(6-8-19)20-14-27(25-22(20)26-9-11-30-12-10-26)15-21(28)24-18-4-2-3-17(23)13-18/h2-8,13-14H,9-12,15H2,1H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZESKQWSYMKOPNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN(N=C2N3CCOCC3)CC(=O)NC4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrazole Core: The synthesis begins with the formation of the pyrazole core. This can be achieved through the reaction of hydrazine with an appropriate diketone or β-keto ester under acidic or basic conditions.

Introduction of the Methoxyphenyl Group: The next step involves the introduction of the 4-methoxyphenyl group to the pyrazole core. This can be done via a nucleophilic aromatic substitution reaction.

Attachment of the Morpholino Group: The morpholino group is then introduced through a nucleophilic substitution reaction, typically using morpholine and a suitable leaving group on the pyrazole ring.

Formation of the Acetamide Linkage: Finally, the acetamide linkage is formed by reacting the intermediate with 3-chlorophenyl acetic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.

Reduction: The nitro group (if present) on the aromatic ring can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or hydrogen peroxide (H₂O₂) in acidic or basic media.

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

Oxidation: Formation of phenolic or quinone derivatives.

Reduction: Formation of aniline derivatives.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Pyrazole derivatives, including N-(3-chlorophenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide, have been studied for their cytotoxic effects against various cancer cell lines. Research indicates that modifications in the pyrazole structure can significantly enhance anticancer potency.

| Cell Line | GI50 (μM) |

|---|---|

| CCRF-CEM | 2.23 |

| RPMI-8226 | 2.76 |

These findings suggest that the compound may exhibit significant anticancer properties, potentially acting through mechanisms such as apoptosis induction or cell cycle arrest.

Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent. Studies indicate that pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes, effectively reducing inflammation. The mechanisms often involve modulation of signaling pathways such as NF-kB and MAPK.

Case Study : In a model of induced inflammation, a similar pyrazole derivative demonstrated a marked decrease in paw edema compared to controls, highlighting its potential therapeutic effects in inflammatory conditions.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives are known to exhibit activity against a range of pathogens, including bacteria and fungi.

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Significant |

| Escherichia coli | Significant |

This antimicrobial activity suggests potential applications in treating infections caused by resistant strains.

Structure-Activity Relationship (SAR)

The structural components of this compound play a crucial role in its biological activity:

- Chlorophenyl Groups : Enhance lipophilicity and receptor interactions.

- Morpholine Moiety : Improves solubility and biological activity.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Acetamide Derivatives with Halogenated Aryl Groups

- 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide (): Structure: Features a 4-chlorophenyl group and cyano substituent on the pyrazole ring. Properties: Molecular weight 313.15 g/mol; acts as an intermediate for N-aromatic pyrazole derivatives with reported insecticidal and antifungal activities . Comparison: The absence of a morpholino group and methoxyphenyl substituent reduces solubility and metabolic stability compared to the target compound.

- N-[1-(4-Chlorobenzyl)-1H-Pyrazol-3-yl]-2-(4-Nitrophenyl)Acetamide (): Structure: Contains a 4-chlorobenzyl group and a nitro-substituted phenyl ring. Properties: Nitro groups are strongly electron-withdrawing, which may limit bioavailability due to poor solubility. Comparison: The nitro group contrasts with the methoxy group in the target compound, altering electronic effects and binding interactions. The morpholino group in the target compound likely improves pharmacokinetics .

Morpholino-Containing Analogues

- N-[4-(2-Chlorophenyl)-1,3-Thiazol-2-yl]-2-Morpholinoacetamide (): Structure: Combines a thiazole core with a morpholino group and 2-chlorophenyl substituent. Properties: Molecular weight 349.85 g/mol; purity 95%. Comparison: The thiazole ring offers distinct hydrogen-bonding and π-π stacking capabilities compared to pyrazole. The target compound’s pyrazole-morpholino scaffold may provide superior selectivity for enzyme targets (e.g., kinases or proteases) .

- N-(3-Chlorobenzyl)-2-(4-(3-Methoxyphenyl)-3-Morpholino-1H-Pyrazol-1-yl)Acetamide (): Structure: Nearly identical to the target compound but with a 3-methoxyphenyl group instead of 4-methoxyphenyl. Properties: Molecular formula C23H25ClN4O3 (MW 440.9); SMILES string confirms positional isomerism. Comparison: The 4-methoxy substituent in the target compound may improve steric alignment with hydrophobic binding pockets in biological targets compared to the 3-methoxy isomer .

Benzotriazole and Benzofuran Hybrids

- 2-(Benzotriazol-1-yl)-N-[(3-Chlorophenyl)Methyl]-N-[4-(1H-Pyrazol-4-yl)Phenyl]Acetamide (): Structure: Features a benzotriazole ring instead of morpholino. Synthesis: Prepared via T3P-mediated coupling and palladium-catalyzed cross-coupling . Comparison: Benzotriazole enhances π-π stacking but may reduce solubility. The target compound’s morpholino group offers better water solubility and reduced cytotoxicity .

- 2-((5-Benzofuran-2-yl)-1,3,4-Oxadiazol-2-yl)Thio)-N-(3-Chlorophenyl)Acetamide (): Structure: Contains a benzofuran-oxadiazole moiety linked to acetamide. Activity: Exhibits antimicrobial properties. Comparison: The target compound’s pyrazole-morpholino scaffold may offer improved metabolic stability over the oxadiazole-thioether linkage, which is prone to hydrolysis .

Structural and Functional Insights

Key Substituent Effects

Biological Activity

N-(3-chlorophenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C_{24}H_{32}ClN_{3}O_{4}S

- Molecular Weight : 494.0 g/mol

- IUPAC Name : N-(3-chlorophenyl)-2-[(3R,4S)-4-(4-methoxyphenyl)-1-[3-[methyl(methylsulfonyl)amino]propyl]pyrrolidin-3-yl]acetamide .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : It acts as a modulator for certain receptors, influencing signaling pathways critical for cell survival and apoptosis.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits potent anticancer properties. In vitro assays revealed:

Case Studies

Several case studies have highlighted the compound's efficacy in preclinical models:

- Study on MCF-7 Cells : A study reported that treatment with the compound resulted in a significant decrease in cell viability and induced apoptosis through the mitochondrial pathway.

- A549 Lung Cancer Model : In a xenograft model, administration of the compound led to tumor regression, suggesting its potential for therapeutic use in lung cancer treatment.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicology of this compound is crucial for its development as a therapeutic agent:

- Absorption : Rapidly absorbed following oral administration.

- Metabolism : Primarily metabolized in the liver with a half-life of approximately 6 hours.

- Toxicity Profile : Preliminary toxicity studies indicate low toxicity at therapeutic doses, although further studies are needed to evaluate long-term effects.

Q & A

Q. What are the key synthetic steps and critical reaction conditions for synthesizing N-(3-chlorophenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide?

Methodological Answer: The synthesis typically involves multi-step reactions:

Formation of the pyrazole core : Cyclocondensation of hydrazine derivatives with β-ketoesters or diketones under reflux conditions (e.g., ethanol, 70–80°C) to generate the pyrazole ring .

Morpholino group incorporation : Nucleophilic substitution or coupling reactions using morpholine, often catalyzed by bases like K₂CO₃ in aprotic solvents (e.g., DMF) .

Acetamide linkage : Reaction of the pyrazole intermediate with chloroacetyl chloride or bromoacetamide derivatives in the presence of a base (e.g., triethylamine) .

Final coupling : Amidation of the chlorophenyl group with the intermediate using carbodiimide coupling agents (e.g., EDCI) in dichloromethane .

Q. Critical Conditions :

- Temperature control (60–100°C for cyclocondensation).

- Inert atmosphere (N₂/Ar) to prevent oxidation of sensitive intermediates .

- Solvent choice (DMF for polar reactions, ethanol for cyclization).

Q. What analytical techniques are used to confirm the structural integrity and purity of this compound?

Methodological Answer:

| Technique | Purpose | Key Observations |

|---|---|---|

| ¹H/¹³C NMR | Confirm substituent positions and connectivity | Peaks for morpholino protons (δ 3.5–3.7 ppm), methoxyphenyl (δ 3.8 ppm), and acetamide carbonyl (δ 170–175 ppm) . |

| Mass Spectrometry (HRMS) | Verify molecular weight | Exact mass matching [M+H]⁺ or [M–Cl]⁺ ions . |

| HPLC | Assess purity | Retention time consistency and >95% purity . |

| IR Spectroscopy | Identify functional groups | Stretching bands for amide C=O (~1650 cm⁻¹) and C–O–C (morpholino, ~1100 cm⁻¹) . |

Q. What are the common impurities or byproducts encountered during synthesis, and how are they mitigated?

Methodological Answer:

- Unreacted intermediates : Residual pyrazole or morpholino precursors detected via TLC. Mitigated by column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Oxidation byproducts : Formation of N-oxide derivatives. Controlled by inert atmosphere and reducing agents (e.g., Na₂SO₃) .

- Solvent residues : Traces of DMF or ethanol removed via rotary evaporation under high vacuum .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Methodological Answer:

- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 12 hours for cyclocondensation) .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for acetylation steps to enhance regioselectivity .

- Solvent Optimization : Replace DMF with ionic liquids (e.g., [BMIM]BF₄) to improve solubility of polar intermediates .

- DoE (Design of Experiments) : Apply factorial design to evaluate interactions between temperature, solvent, and catalyst .

Q. How can contradictions in biological activity data (e.g., varying IC₅₀ values) be resolved?

Methodological Answer:

Standardize Assay Protocols : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and incubation times .

Purity Reassessment : Verify compound stability under assay conditions (e.g., degradation in DMSO stock solutions) via LC-MS .

Control for Substituent Effects : Compare activity of analogs (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) to isolate structural contributors .

Q. What computational strategies predict the compound’s biological targets and binding modes?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to screen against kinase targets (e.g., PI3Kγ) leveraging the morpholino group’s affinity for ATP-binding pockets .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .

- QSAR Modeling : Train models on pyrazole-acetamide derivatives to correlate substituents (e.g., Cl, OCH₃) with activity .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer:

| Modification | Biological Impact | Reference |

|---|---|---|

| Morpholino → Piperidine | Reduced kinase inhibition due to altered H-bonding | |

| 4-Methoxyphenyl → 4-Fluorophenyl | Enhanced cytotoxicity (logP increase) | |

| Acetamide → Sulfonamide | Improved solubility but lower membrane permeability |

Methodology : Synthesize analogs via parallel synthesis and test in dose-response assays (e.g., MTT for cytotoxicity) .

Q. What role does the morpholino group play in the compound’s bioactivity and pharmacokinetics?

Methodological Answer:

- Bioactivity : The morpholino oxygen acts as a hydrogen-bond acceptor, enhancing binding to kinase catalytic domains (e.g., mTOR) .

- PK Properties : Improves aqueous solubility (logP reduction by ~0.5 units) but may reduce BBB penetration .

- Metabolism : Resistant to oxidative metabolism due to its saturated ring, confirmed via hepatic microsome assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.